molecular formula C25H26Cl2N4O3 B12895692 4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile CAS No. 622368-91-6

4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile

Cat. No.: B12895692
CAS No.: 622368-91-6
M. Wt: 501.4 g/mol
InChI Key: TXAYKQMEBQBGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

Molecular Architecture

The compound belongs to the quinoline-carbonitrile family, featuring a bicyclic quinoline core modified at multiple positions. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, with substitutions at positions 3, 4, 6, and 7 (Figure 1). Key structural components include:

  • Position 3 : A nitrile (-C≡N) group.
  • Position 4 : A 2,4-dichloro-5-methoxyanilino substituent.
  • Position 6 : A methoxy (-OCH₃) group.
  • Position 7 : A (1-methylpiperidin-4-yl)methoxy side chain.
Table 1: Structural and Nomenclature Data
Property Value
IUPAC Name 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile
Molecular Formula C₂₅H₂₆Cl₂N₄O₃
Molecular Weight 501.4 g/mol
SMILES Notation COC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3Cl)Cl)OC)C#N)OC
InChI Key TXAYKQMEBQBGLR-UHFFFAOYSA-N

The IUPAC name systematically describes the substituents:

  • 4-(2,4-Dichloro-5-methoxyanilino : A substituted aniline group at position 4 of the quinoline, featuring chlorine atoms at positions 2 and 4 and a methoxy group at position 5.
  • 6-Methoxy : A methoxy group at position 6.
  • 7-[(1-Methylpiperidin-4-yl)methoxy] : A piperidine ring substituted with a methyl group at position 1 and linked via a methoxy bridge at position 7.
  • 3-Carbonitrile : A nitrile group at position 3.

The structural complexity arises from the combination of electron-withdrawing (chlorine, nitrile) and electron-donating (methoxy, piperidine) groups, which influence electronic distribution and steric interactions.

Historical Context of Quinoline-Carbonitrile Derivatives in Medicinal Chemistry

Evolution of Quinoline-Based Therapeutics

Quinoline derivatives have been integral to medicinal chemistry since the 19th century, beginning with the isolation of quinine from cinchona bark. The incorporation of carbonitrile groups emerged as a strategic modification to enhance binding affinity and metabolic stability. Key milestones include:

  • Early Antimalarials : Chloroquine and amodiaquine demonstrated the utility of quinoline scaffolds in targeting heme polymerization in Plasmodium species.
  • Anticancer Agents : Camptothecin derivatives (e.g., topotecan) highlighted the role of quinoline moieties in topoisomerase inhibition.
  • Antiviral Applications : Recent studies show quinoline-carbonitriles inhibit viral proteases and polymerases, including SARS-CoV-2 Mᴾᴿᴼ.
Mechanistic Advancements

The carbonitrile group (-C≡N) enhances hydrogen bonding and dipole interactions with biological targets. For example, in hepatitis C virus (HCV) NS5B polymerase inhibitors, the nitrile moiety coordinates with Mg²⁺ ions at the active site. This modification also improves membrane permeability due to reduced polarity compared to carboxylic acid derivatives.

Pharmacological Significance of Halogenated Anilino Substituents

Role of Halogenation in Drug Design

Halogenated anilino groups, particularly dichloro-substituted variants, are critical for optimizing pharmacokinetic and pharmacodynamic properties:

Table 2: Effects of Halogenated Anilino Substituents
Property Impact of Chlorine Substituents
Lipophilicity ↑ LogP values enhance membrane permeability and tissue distribution.
Target Affinity Chlorine atoms engage in halogen bonding with receptor hydrophobic pockets.
Metabolic Stability Resist oxidative degradation via cytochrome P450 enzymes.

In the context of this compound, the 2,4-dichloro-5-methoxyanilino group contributes to:

  • Enhanced Binding to Heme-Containing Targets : Analogous to 4-aminoquinoline-heme interactions in Trypanosoma cruzi, the dichloroanilino group may chelate iron in heme cofactors, disrupting parasite redox balance.
  • Steric Optimization : The methoxy group at position 5 mitigates steric clashes while maintaining electronic effects.

Comparative Analysis with Non-Halogenated Analogs

Studies on 4-arylaminoquinoline-3-carbonitriles demonstrate that halogenation increases potency by 10–100-fold against protozoal and viral targets compared to non-halogenated derivatives. For instance, chlorine atoms at positions 2 and 4 improve IC₅₀ values by stabilizing ligand-receptor complexes through van der Waals interactions.

Properties

CAS No.

622368-91-6

Molecular Formula

C25H26Cl2N4O3

Molecular Weight

501.4 g/mol

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C25H26Cl2N4O3/c1-31-6-4-15(5-7-31)14-34-24-10-20-17(8-23(24)33-3)25(16(12-28)13-29-20)30-21-11-22(32-2)19(27)9-18(21)26/h8-11,13,15H,4-7,14H2,1-3H3,(H,29,30)

InChI Key

TXAYKQMEBQBGLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Construction of the quinoline-3-carbonitrile core
  • Introduction of the 6-methoxy and 7-[(1-methylpiperidin-4-yl)methoxy] substituents
  • Final coupling with the 2,4-dichloro-5-methoxyaniline derivative at the 4-position via nucleophilic aromatic substitution or amination

This approach is supported by patent disclosures (e.g., US7417148B2, WO2005046693A1) describing related quinolinecarbonitrile derivatives.

Stepwise Preparation Details

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Quinoline core synthesis Appropriate substituted aniline and aldehyde or ketone precursors Cyclization under acidic or basic conditions 6-methoxy-7-hydroxyquinoline-3-carbonitrile Formation of quinoline ring with carbonitrile at C-3
2 Alkylation 6-methoxy-7-hydroxyquinoline-3-carbonitrile Alkyl halide with 1-methylpiperidin-4-yl moiety, base (e.g., K2CO3) 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile Ether formation at 7-position
3 Nucleophilic aromatic substitution (amination) 4-chloroquinoline intermediate 2,4-dichloro-5-methoxyaniline, base, solvent (e.g., DMF) Target compound: 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile Amino substitution at 4-position

Detailed Reaction Conditions and Yields

  • Quinoline core formation : Typically involves condensation of substituted anilines with β-ketoesters or nitriles under acidic catalysis, followed by cyclization. Yields range from 60-80% depending on conditions.
  • Ether formation at 7-position : The hydroxy group at position 7 is alkylated with a suitable alkyl halide bearing the 1-methylpiperidin-4-yl substituent. Common bases include potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO. Reaction temperatures are generally 50-100°C. Yields are typically 70-85%.
  • Amination at 4-position : The 4-chloroquinoline intermediate undergoes nucleophilic aromatic substitution with 2,4-dichloro-5-methoxyaniline. This step often requires elevated temperatures (80-120°C) and polar aprotic solvents. Bases such as triethylamine or sodium hydride may be used to facilitate the reaction. Yields vary from 50-75%.

Research Findings and Optimization Notes

  • The presence of electron-withdrawing chloro substituents on the aniline ring enhances nucleophilicity and selectivity in the amination step.
  • The methoxy groups on both the quinoline and aniline rings improve solubility and reaction kinetics.
  • The choice of base and solvent critically affects the ether formation step; cesium carbonate in DMF has shown superior yields and cleaner reactions.
  • Purification is typically achieved by recrystallization or preparative chromatography due to the compound’s polarity and complexity.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Observations
Quinoline core synthesis Acidic cyclization, 80-120°C, 6-12 h Moderate to high yield, requires careful control of temperature
Ether formation (7-position) Alkyl halide, K2CO3 or Cs2CO3, DMF, 60-90°C, 6-24 h High yield, base and solvent critical for selectivity
Amination (4-position) 2,4-dichloro-5-methoxyaniline, TEA or NaH, DMF, 80-120°C, 12-24 h Moderate yield, electron-withdrawing groups facilitate substitution
Purification Recrystallization or chromatography Necessary to achieve pharmaceutical-grade purity

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonitrile group may yield primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising activity against murine P388 leukemia cells with an IC50 value of approximately 0.041±0.020μg/mL0.041\pm 0.020\,\mu g/mL . This suggests that the compound may interfere with critical cellular processes involved in cancer proliferation.

Case Study: Cytotoxicity Mechanisms

A study investigated the mechanisms of action of this compound on cancer cells. The findings indicated that it induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are known to contribute to cell death . This mechanism is crucial for developing targeted therapies that exploit these pathways.

Antimicrobial Properties

In addition to its anticancer applications, the compound has demonstrated antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

DNA Cross-Linking Ability

The compound's ability to form DNA cross-links is particularly noteworthy. Quinone methide derivatives have been shown to enhance DNA cross-linking capabilities, which is a vital aspect of their anticancer activity. This property allows for selective targeting of cancerous cells while minimizing damage to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the piperidine moiety and the quinoline core have been explored to enhance biological activity and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Bosutinib with key analogs, focusing on structural modifications, physicochemical properties, and pharmacological profiles.

Table 1: Structural Comparison

Compound Name / CAS No. Key Structural Differences vs. Bosutinib Similarity Score
7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile (380844-49-5) Replaces piperidinylmethoxy with 3-chloropropoxy 0.82
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (214476-78-5) Substitutes piperidinyl with piperazinylpropoxy 0.76
Bosutinib Dimer (2095306-26-4) Dimeric form via propoxy-piperazine linkage N/A
4-Chloro-6,7-dimethoxyquinoline (35654-56-9) Lacks anilino and side chain substituents 0.83

Table 2: Pharmacological and Physicochemical Properties

Property Bosutinib 214476-78-5 (Piperazinylpropoxy analog) 380844-49-5 (Chloropropoxy analog) Bosutinib Dimer
Molecular Weight 530.4 g/mol 563.3 g/mol 511.3 g/mol 946.7 g/mol
Solubility High (crystalline monohydrate form) Moderate (polar piperazine enhances aqueous solubility) Low (hydrophobic 3-chloropropoxy) Very low (dimerization reduces solubility)
Kinase Inhibition (IC₅₀) Abl: 1.2 nM; Src: 5.3 nM Abl: 3.8 nM; Src: 12.1 nM Abl: 22.4 nM; Src: 45.6 nM Not reported (presumed inactive due to dimerization)
Thermal Stability Melting point: ~109–115°C (Form I) Lower stability (amorphous form) Degrades at >100°C >140°C (dec.)

Key Findings:

Piperazinyl vs. Piperidinyl Side Chains :

  • The piperazinylpropoxy analog (214476-78-5) shows reduced kinase inhibition compared to Bosutinib, likely due to decreased hydrophobic interactions from the shorter propoxy linker and increased polarity .
  • Bosutinib’s (1-methylpiperidin-4-yl)methoxy group optimizes lipophilicity, enhancing blood-brain barrier penetration .

Chloropropoxy Substitution :

  • The chloropropoxy analog (380844-49-5) exhibits significantly lower potency, highlighting the necessity of the piperidine/piperazine moiety for target engagement .

Crystalline Forms: Bosutinib’s monohydrate crystalline form (Form I) offers superior solubility and stability compared to amorphous analogs, critical for oral bioavailability .

Biological Activity

The compound 4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinoline core substituted with various functional groups. The presence of dichloro and methoxy groups contributes to its lipophilicity and biological interactions. The molecular formula is C_{20}H_{23Cl_2N_4O_3 with a molecular weight of approximately 426.34 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, similar to other quinoline derivatives that target kinases or phosphatases.
  • Antiproliferative Effects : It has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, which could be linked to its ability to disrupt microbial cell membranes.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest
HeLa (Cervical)15.0Inhibition of DNA synthesis
HCT116 (Colon)8.0Inhibition of kinase activity

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 cells indicated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
  • Lung Cancer Model : In A549 xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups, with associated changes in cell cycle distribution.
  • Antimicrobial Efficacy : In a murine model infected with Staphylococcus aureus, treatment with the compound resulted in reduced bacterial load and improved survival rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?

  • Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Etherification : Use potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (DMSO)/methanol to introduce the piperidinylmethoxy group .
  • Cyclization : Adapt the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) for quinoline core formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve ≥95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and methoxy (C-O, ~1247 cm⁻¹) groups via KBr pellet preparation .
  • NMR : ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and piperidinyl methyl groups (δ 1.2–2.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at ~530 m/z).

Q. How to address solubility challenges in biological assays?

  • Methodology :

  • Use co-solvents like DMSO (≤0.1% v/v) for in vitro studies .
  • Design prodrugs (e.g., ester derivatives) to enhance aqueous solubility while maintaining activity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified dichloro/methoxy patterns or piperidinyl groups. Compare with MKI-833, a quinoline carbonitrile with similar substitutions showing kinase inhibition .
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) and cellular viability models (MTT assay) to correlate structural changes with activity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-specific effects.
  • Target Engagement Assays : Use biophysical methods (SPR, ITC) to confirm direct binding to proposed targets .

Q. How to optimize metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., para to methoxy) .

Q. What computational tools predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize residues critical for hydrogen bonding (e.g., quinoline nitrogen with hinge region) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.